Methyl 3-chloro-2-nitrobenzoate
Overview
Description
Methyl 3-chloro-2-nitrobenzoate is an organic compound with the molecular formula C8H6ClNO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a nitro group at the second position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Scientific Research Applications
Methyl 3-chloro-2-nitrobenzoate is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. It is used in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential pharmacological properties and as a building block in drug development.
Mechanism of Action
Target of Action
Methyl 3-chloro-2-nitrobenzoate is a chemical compound that is often used in organic synthesis . The primary targets of this compound are the organic groups involved in the Suzuki–Miyaura coupling reaction . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds .
Mode of Action
The mode of action of this compound involves its interaction with these organic groups. In the Suzuki–Miyaura coupling reaction, this compound can act as an organoboron reagent . This allows it to participate in the transmetalation process, where it transfers an organic group from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the Suzuki–Miyaura coupling reaction . This reaction is a key step in many synthetic procedures, leading to the formation of biaryl compounds . The downstream effects of this reaction can include the synthesis of various organic compounds, depending on the specific reactants used .
Pharmacokinetics
Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its molecular weight, solubility, and chemical structure .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction typically requires a palladium catalyst and a base . The reaction is also typically performed in a polar solvent, such as water or an alcohol . Temperature and pressure can also affect the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-chloro-2-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl 3-chlorobenzoate. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through techniques such as recrystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-chloro-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: Methyl 3-chloro-2-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 3-chloro-2-nitrobenzoic acid.
Comparison with Similar Compounds
Methyl 3-nitrobenzoate: Lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions.
Methyl 2-chloro-3-nitrobenzoate: Has the chlorine and nitro groups in different positions, leading to different reactivity and applications.
Methyl 4-chloro-2-nitrobenzoate: The chlorine and nitro groups are positioned differently, affecting the compound’s chemical properties.
Uniqueness: Methyl 3-chloro-2-nitrobenzoate is unique due to the specific positioning of the chlorine and nitro groups, which imparts distinct reactivity patterns and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 3-chloro-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-14-8(11)5-3-2-4-6(9)7(5)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWUVGLVDQXCJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479668 | |
Record name | METHYL 3-CHLORO-2-NITROBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70479668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42087-81-0 | |
Record name | METHYL 3-CHLORO-2-NITROBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70479668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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